molecular formula C12H18ClNO4 B1389700 5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride CAS No. 1185293-08-6

5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

Cat. No.: B1389700
CAS No.: 1185293-08-6
M. Wt: 275.73 g/mol
InChI Key: TYYWEHRWEOQTTG-UHFFFAOYSA-N
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Description

5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H17NO4·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 5-ethylfuran-2-carboxylic acid with morpholine in the presence of a suitable catalyst, followed by acidification to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of reactors, temperature control systems, and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkylating agents.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may result in alcohols or amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential therapeutic applications, such as in the development of new drugs.

  • Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, it may interact with specific enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • 4-Methylmorpholine

  • Furan-2-carboxylic acid derivatives

  • Morpholin-4-ylmethyl compounds

Uniqueness: 5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of the ethyl group and the morpholine moiety, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-ethyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-2-10-9(7-11(17-10)12(14)15)8-13-3-5-16-6-4-13;/h7H,2-6,8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYWEHRWEOQTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)O)CN2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride
Reactant of Route 2
5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride
Reactant of Route 3
5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride
Reactant of Route 4
5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride
Reactant of Route 5
5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride
Reactant of Route 6
5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

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